molecular formula C17H14ClN3O3S B2499923 5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide CAS No. 878716-35-9

5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide

Cat. No. B2499923
CAS RN: 878716-35-9
M. Wt: 375.83
InChI Key: QIYNJKXGPUMHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O3S and its molecular weight is 375.83. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A notable application of compounds related to 5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is in anticancer research. Specifically, derivatives of this chemical framework have been synthesized and evaluated for their cytotoxicity and ability to induce apoptosis in human leukemia cells. These compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner, highlighting the significance of the electron-donating groups on the thiazolidinone moiety for anticancer properties. Among these compounds, certain derivatives have shown potent anticancer activity on tested cell lines, further emphasizing the role of electron-donating groups in enhancing cytotoxicity and the potential for inducing apoptosis (Chandrappa et al., 2009).

Antimicrobial Applications

Another area of application for compounds structurally similar to 5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is in the development of antimicrobial agents. Research has shown that derivatives of this compound have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. These studies provide insights into the potential use of such compounds in combating microbial infections, with some derivatives exhibiting moderate activity against the tested strains (Sah et al., 2014).

Nematicidal and Antifungal Activity

Further extending the scope of applications, certain derivatives of 5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide have been explored for their nematicidal and antifungal activities. A study on a series of novel compounds revealed their efficacy against Ditylenchus myceliophagus and Caenorhabditis elegans, with particular compounds showing potent activity comparable to standard treatments. Additionally, these compounds demonstrated appreciable activity against various bacteria and fungi, positioning them as potential candidates for further development in pest and disease management strategies (Reddy et al., 2010).

properties

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-9(22)7-15-19-17(25-21-15)20-16(23)13-8-14(24-10(13)2)11-3-5-12(18)6-4-11/h3-6,8H,7H2,1-2H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYNJKXGPUMHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC(=NS3)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide

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